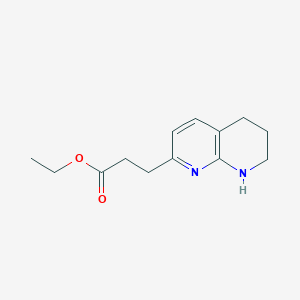
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate
Overview
Description
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a chemical compound with the CAS Number: 312262-99-0. It has a molecular weight of 234.3 and its IUPAC name is ethyl 3-(5,6,7,8-tetrahydro [1,8]naphthyridin-2-yl)propanoate . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.3 . It is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
-
Scientific Field: Synthetic Chemistry
- Application Summary : Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a chemical compound with the CAS Number: 312262-99-0 . It is used in the synthesis of various chemical compounds .
- Results or Outcomes : The outcomes of using this compound in synthesis would vary depending on the specific reactions it’s used in. The compound is typically used as a building block in the synthesis of more complex molecules .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Compounds containing a 1,8-naphthyridine core, like Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate, have been found to exhibit diverse biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has been used for the treatment of bacterial infections .
- Methods of Application : The compound could be used in the synthesis of potential drug candidates. The exact methods would depend on the specific synthesis pathway being used .
- Results or Outcomes : The outcomes would depend on the specific drug candidate being synthesized and its subsequent testing. Some compounds with a 1,8-naphthyridine core have shown promising results in clinical investigations .
-
Scientific Field: Material Science
- Application Summary : Compounds with a 1,8-naphthyridine core, like Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate, have been used in the development of light-emitting diodes , dye-sensitized solar cells , and molecular sensors .
- Methods of Application : The compound could be used in the synthesis of materials for these devices. The exact methods would depend on the specific synthesis pathway being used .
- Results or Outcomes : The outcomes would depend on the specific device being developed and its subsequent testing. Some compounds with a 1,8-naphthyridine core have shown promising results in material science applications .
-
Scientific Field: Chemical Biology
- Application Summary : Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology . Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate could potentially be used in such reactions .
- Methods of Application : The compound could be used in MCR to generate complex molecular architectures. The exact methods would depend on the specific MCR being used .
- Results or Outcomes : The outcomes would depend on the specific MCR being carried out and its subsequent testing. Some MCRs using compounds with a 1,8-naphthyridine core have shown promising results .
-
Scientific Field: Drug Development
- Application Summary : This compound has been used in the synthesis of potential therapeutic agents for the treatment of Idiopathic Pulmonary Fibrosis .
- Methods of Application : The compound is used in the synthesis of a specific drug candidate. The exact methods would depend on the specific synthesis pathway being used .
- Results or Outcomes : The outcomes would depend on the specific drug candidate being synthesized and its subsequent testing. The drug candidate is currently undergoing Phase I clinical trials .
-
Scientific Field: Organic Chemistry
- Application Summary : Alkyl halides react readily with compounds containing a 1,8-naphthyridine core, like Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate, to furnish the corresponding N-alkylsubstituted 1,8-naphthyridines .
- Methods of Application : The compound could be used in reactions with alkyl halides to generate N-alkylsubstituted 1,8-naphthyridines .
- Results or Outcomes : The outcomes would depend on the specific alkyl halide being used and the subsequent reactions. The reactions proceed through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Safety And Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFWRBRBWRJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635053 | |
| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate | |
CAS RN |
312262-99-0 | |
| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




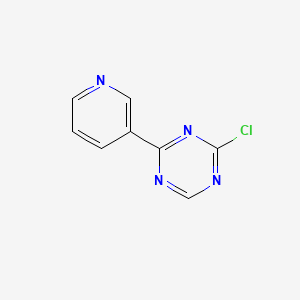




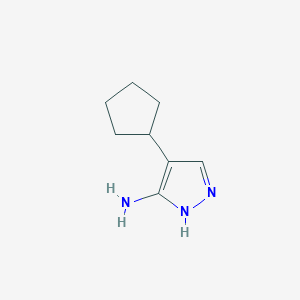
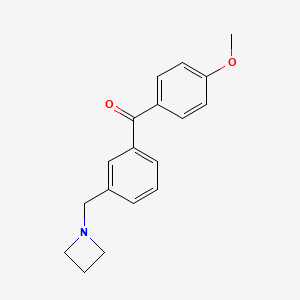
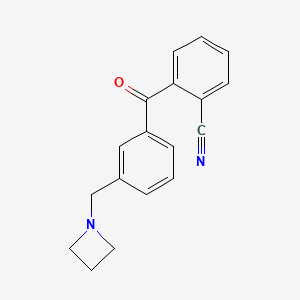
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

